molecular formula C9H15NO3 B1469189 1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid CAS No. 1411054-83-5

1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid

Cat. No.: B1469189
CAS No.: 1411054-83-5
M. Wt: 185.22 g/mol
InChI Key: AGZYRNVTNRHXFH-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid (CAS 1411054-83-5) is a synthetically valuable azetidine derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol, this compound serves as a versatile building block for the introduction of conformational constraint into target molecules . The azetidine ring is a four-membered nitrogen-containing heterocycle known to impart favorable properties to pharmacologically active compounds, such as improved potency, metabolic stability, and enhanced physicochemical profiles . The 2,2-dimethylpropanoyl (pivaloyl) group on the ring nitrogen and the carboxylic acid functionality at the 3-position provide distinct handles for further chemical modification, enabling researchers to explore novel chemical space and develop new molecular entities for pharmaceutical screening . This compound is closely related to other bioactive azetidines, such as Azetidine-2-carboxylic acid, a naturally occurring proline analog studied for its biological effects . As such, it holds potential for use in constructing more complex molecules aimed at various therapeutic targets. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate care, referring to the relevant safety data sheet prior to use.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZYRNVTNRHXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that azetidine derivatives can undergo transformations via nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles. This suggests that 1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid might interact with its targets through similar mechanisms, leading to changes in the target molecules.

Biochemical Pathways

Azetidine-3-carboxylic acid is used in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs). These are designed to selectively degrade target proteins, suggesting that this compound may influence protein degradation pathways.

Result of Action

Given its use in the synthesis of adcs and protacs, it’s plausible that this compound could lead to the selective degradation of target proteins, thereby altering cellular functions.

Biochemical Analysis

Biochemical Properties

1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). These interactions are crucial for the compound’s role in targeted drug delivery and protein degradation.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a PROTAC linker allows it to selectively degrade target proteins, thereby affecting cellular processes such as protein turnover and signal transduction. Additionally, its use in ADCs can lead to targeted cytotoxicity in cancer cells, highlighting its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PROTAC linker, it binds to both the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. This mechanism is essential for its role in targeted protein degradation and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as -20°C for up to three years in powder form

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, its role as a PROTAC linker requires precise dosage to achieve selective protein degradation without causing off-target effects

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. As a PROTAC linker, it participates in the ubiquitin-proteasome system, facilitating the degradation of target proteins. This interaction with the ubiquitin-proteasome pathway is crucial for its role in targeted protein degradation and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. For instance, its role in ADCs requires efficient transport to target cells and tissues to achieve therapeutic effects. Understanding its transport and distribution mechanisms is vital for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its role as a PROTAC linker involves localization to the cytoplasm and nucleus, where it facilitates the degradation of target proteins

Biological Activity

1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid is a compound that has garnered interest in various biological and medicinal research contexts. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which contributes to its unique chemical properties and biological interactions. The compound's structure allows it to engage in various biochemical pathways, particularly those involving protein synthesis and enzymatic activity.

The biological activity of this compound is primarily associated with its ability to interact with specific enzymes and proteins. The compound may act as an inhibitor or modulator of enzymatic functions, influencing metabolic pathways crucial for cell survival and proliferation.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Protein Misincorporation : Similar to azetidine-2-carboxylic acid, it can be misincorporated into proteins, potentially affecting their function and stability .
  • Cellular Stress Response : It may induce stress responses in cells, leading to apoptosis or other forms of cell death under certain conditions.

Biological Activity in Research Studies

Research has indicated that this compound exhibits notable biological activities:

  • Neuroprotective Effects : Studies have shown that compounds similar to azetidine derivatives can induce oligodendrocyte stress responses that mimic multiple sclerosis pathology . This suggests a potential role in neurodegenerative disease research.
  • Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties by inhibiting specific cancer cell lines. Further investigation is needed to elucidate the exact pathways involved.
  • Metabolic Effects : The compound's influence on metabolic enzymes could have implications for metabolic disorders. Understanding its interaction with carboxylesterases could reveal insights into its metabolic fate .

Case Studies

Several case studies have explored the effects of this compound:

  • Study on Oligodendrogliopathy : This study demonstrated that high doses of azetidine derivatives led to oligodendrocyte apoptosis and myelin degeneration in mouse models, providing insights into potential mechanisms underlying multiple sclerosis .
  • Toxicological Assessments : Toxicological studies have shown that similar compounds exhibit low systemic toxicity but can cause local irritation or adverse effects at high concentrations .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindingsReference
Neuroprotective EffectsInduces stress responses mimicking MS pathology
Antitumor ActivityExhibits inhibitory effects on certain cancer cell lines
Metabolic InteractionsInfluences enzyme activity related to metabolism
Toxicological ProfileLow systemic toxicity; potential local irritation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-(2,2-dimethylpropanoyl)azetidine-3-carboxylic acid and related azetidine or heterocyclic carboxylic acid derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Azetidine 3-carboxylic acid, 1-(2,2-dimethylpropanoyl) 171.24 Research use, receptor modulation
1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid Piperidine 4-carboxylic acid, 1-(2,2-dimethylpropanoyl) 229.28 (C₁₁H₁₉NO₃) Larger ring size; altered pharmacokinetics
1-(Prop-2-enoyl)azetidine-3-carboxylic acid Azetidine 3-carboxylic acid, 1-acryloyl 169.16 (C₈H₁₁NO₃) Electrophilic acryloyl group; potential for covalent binding
1-(2,2-Difluoroethyl)azetidine-3-carboxylic acid Azetidine 3-carboxylic acid, 1-(2,2-difluoroethyl) 193.15 (C₆H₈F₂NO₂) Enhanced metabolic stability due to fluorine
1-Benzyl-pyrrolidine-3-carboxylic acid Pyrrolidine 3-carboxylic acid, 1-benzyl 366.24 (C₁₈H₁₇Cl₂NO₃) Increased lipophilicity; membrane permeability

Key Comparative Insights

Ring Size and Conformational Flexibility :

  • The azetidine core (four-membered ring) in the target compound confers higher ring strain and rigidity compared to piperidine (six-membered) or pyrrolidine (five-membered). This strain may enhance binding affinity to specific biological targets, such as G-protein-coupled receptors.
  • Larger rings (e.g., piperidine) often exhibit improved solubility but reduced selectivity due to increased conformational flexibility.

Fluorinated derivatives (e.g., 1-(2,2-difluoroethyl)azetidine-3-carboxylic acid) demonstrate enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation.

The target compound’s carboxylic acid group enables hydrogen bonding with receptor residues, a feature shared with S1P1 agonists (e.g., fingolimod derivatives in ).

Synthetic Accessibility: The synthesis of this compound likely involves coupling reactions similar to those in (amide bond formation) or palladium-catalyzed methods (). Fluorinated analogs require specialized reagents (e.g., difluoroethylation agents), increasing synthetic complexity.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid typically involves:

  • Preparation or procurement of azetidine-3-carboxylic acid or its derivatives as starting materials.
  • Introduction of the 2,2-dimethylpropanoyl (tert-butylcarbonyl) group onto the azetidine nitrogen.
  • Purification and isolation of the target compound.

The complexity lies in selective acylation and maintaining stereochemical integrity when chiral centers are involved.

Preparation of Azetidine-3-carboxylic Acid Core

Several methods exist for synthesizing azetidine-3-carboxylic acid, which is the core scaffold for further functionalization:

  • Triflation and Base-Mediated Substitution:
    A process involves triflating an appropriate precursor (e.g., halogenated azetidine derivatives) followed by reaction with a weak base such as sodium carbonate or triethylamine in solvents like methanol or acetonitrile, yielding azetidine-3-carboxylic acid with high yields (~86%) and minimal loss to aqueous layers.

  • Nitric Acid Oxidation of 3,3-bis(hydroxymethyl)-azetidine:
    Treatment of 3,3-bis(hydroxymethyl)-azetidine with nitric acid under acidic conditions produces azetidine-3-carboxylic acid or its salts. This method allows for conversion to acid addition salts and subsequent isolation of the free acid.

  • Salt Formation and Resolution for Enantiopure Azetidine-2-carboxylic Acid:
    Although focused on azetidine-2-carboxylic acid, a related method involves salt formation with chiral amines (e.g., D-α-phenylethylamine) followed by recrystallization and debenzylation to yield optically pure azetidine derivatives. This method uses palladium-carbon catalyzed hydrogenolysis for debenzylation and can be adapted for azetidine-3-carboxylic acid derivatives.

Introduction of 2,2-Dimethylpropanoyl Group

The acylation of the azetidine nitrogen with 2,2-dimethylpropanoyl chloride or equivalent reagents is a key step:

  • Acylation Conditions:
    The azetidine-3-carboxylic acid or its protected derivative is treated with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a base such as triethylamine or N,N-diisopropylethylamine in an aprotic solvent (e.g., dichloromethane, acetonitrile) at controlled temperatures (typically 0–25 °C) to afford the N-acylated product.

  • Purification:
    Following the reaction, aqueous workup and extraction remove inorganic salts. The organic layer is concentrated under reduced pressure, and the product is purified by recrystallization or chromatography.

  • Yield and Purity:
    Reported yields for similar N-acylation reactions on azetidine derivatives range from 70% to 90%, with purity confirmed by HPLC and NMR.

Representative Detailed Preparation Procedure (Based on Patent WO2004035538A1 and CN103467350A)

Step Description Conditions Outcome
1 Synthesis of azetidine-3-carboxylic acid intermediate Triflation of precursor, reaction with weak base (Na2CO3, triethylamine) in methanol or acetonitrile at room temp or slightly elevated temp Azetidine-3-carboxylic acid obtained in ~86% yield
2 Protection or salt formation (optional) Formation of salt with chiral amine if enantiopure product desired; solvent: ethanol, acetone, or acetonitrile; temperature: reflux to room temp; time: 0.5–4 h Crystallization and isolation of pure intermediate
3 N-Acylation with 2,2-dimethylpropanoyl chloride Reaction in dichloromethane or acetonitrile with triethylamine at 0–25 °C for several hours Formation of this compound
4 Workup and purification Extraction, solvent removal under reduced pressure, recrystallization Pure target compound with >99% purity

Research Findings and Optimization Notes

  • Base Selection:
    Weak bases such as sodium carbonate or organic amines (triethylamine, diisopropylethylamine) are preferred to avoid ring opening or side reactions during acylation.

  • Solvent Effects:
    Polar aprotic solvents like acetonitrile and methanol facilitate high yields and purity, while toluene can be used for extraction and solvent switching.

  • Temperature Control:
    Maintaining moderate temperatures (room temperature to 60 °C) during reaction and workup steps prevents decomposition and racemization.

  • Catalytic Hydrogenation (Debenzylation):
    When starting from benzyl-protected azetidine derivatives, palladium on carbon catalysts under hydrogen pressure (2 MPa, 35 °C, 20 h) efficiently remove protecting groups without affecting the carboxylic acid functionality.

  • Diastereoselective Functionalization:
    Advanced methods involving N-borane complexes and lithium diisopropylamide (LDA) enable stereoselective α-substitution on azetidine rings, which may be adapted for preparing substituted azetidine carboxylic acids with specific stereochemistry.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Triflation + Base Substitution Halogenated azetidine precursor Triflate reagents, Na2CO3 or Et3N Room temp, methanol/acetonitrile ~86% High yield, mild conditions
Salt Formation & Resolution 1-Benzyl-azetidine-2-carboxylic acid D-α-phenylethylamine Reflux ethanol, crystallization 37.8% (crude), 81.9% (debenzylation) Enables enantiopure products
N-Acylation Azetidine-3-carboxylic acid 2,2-Dimethylpropanoyl chloride, Et3N 0–25 °C, DCM or MeCN 70-90% (typical) Selective N-acylation step
Catalytic Debenzylation Benzyl-protected azetidine Pd/C, H2 (2 MPa) 35 °C, 20 h, MeOH High purity Removes protecting groups cleanly
Diastereoselective α-Substitution N-borane azetidine complexes LDA, benzyl bromide −78 °C to RT 72% (major diastereomer) For stereoselective functionalization

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid
Reactant of Route 2
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1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid

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